3-Ethoxy-5-hydroxy-N-methylbenzamide
Description
3-Ethoxy-5-hydroxy-N-methylbenzamide is a benzamide derivative characterized by an ethoxy group at position 3, a hydroxyl group at position 5, and an N-methyl substituent on the amide nitrogen. The ethoxy and hydroxy groups confer unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions. Below, we compare this compound with structurally related benzamides to highlight key differences in synthesis, physicochemical properties, and functional applications.
Properties
IUPAC Name |
3-ethoxy-5-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-5-7(10(13)11-2)4-8(12)6-9/h4-6,12H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJRYOHKDQBQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-hydroxy-N-methylbenzamide typically involves the following steps:
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the hydroxylated and ethoxylated benzene derivative with methylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of 3-Ethoxy-5-hydroxy-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: The hydroxy group in 3-Ethoxy-5-hydroxy-N-methylbenzamide can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
3-Ethoxy-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The methyl group on the amide nitrogen can affect the compound’s stability and solubility, further modulating its effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electronic Effects : The ethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in 3-methoxy-5-nitrobenzamide . This difference impacts reactivity in electrophilic substitution or metal-catalyzed reactions.
- Solubility : Hydroxy groups (e.g., in the target compound and N-(3-ethynylphenyl)-2-hydroxy-5-methylbenzamide ) improve aqueous solubility via H-bonding, whereas trimethoxy or benzoxazole substituents () increase hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
